![molecular formula C21H19NO4S2 B2625810 methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate CAS No. 899977-55-0](/img/structure/B2625810.png)

methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

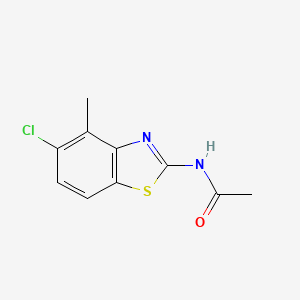

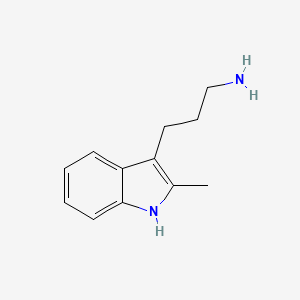

The compound contains a 1,4-dihydropyridine (1,4-DHP) moiety, which is a notable organic scaffold with diverse pharmaceutical applications . It also contains a sulfonyl group and a benzothiophene group.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 1,4-DHP moiety is known to undergo various reactions due to its structural and functional modifications .Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases: Parkinson’s Disease Research

Background:: “Methyl 3-[(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate” (let’s call it MPTP for brevity) is a tetrahydropyridine derivative. It serves as a precursor to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion), which specifically damages dopaminergic neurons in the substantia nigra of the brain, mimicking Parkinson’s disease symptoms .

Applications::- Parkinson’s Disease Modeling :

- Researchers use MPTP to create animal models of Parkinson’s disease. MPTP-induced neurotoxicity leads to dopaminergic neuronal damage in the striatum and substantia nigra, providing insights into disease mechanisms .

- Studies investigate the effects of MPTP on microglial innate immune memory and explore potential protective agents .

- Behavioral Studies :

- MPTP-treated mice exhibit behavioral impairments correlated with neurochemical deficits. Researchers study these effects to understand disease progression and potential interventions .

- Investigations explore the impact of MPTP on behavior related to neurochemical defects .

- Neuroprotective Mechanisms :

- Inflammation and Immune Response :

- MPTP triggers inflammation, excitotoxicity, and oxidative stress. It leads to mitochondrial apoptosis and the formation of inclusion bodies in dopaminergic neurons .

- Investigations focus on microglial activation and the NLRP3 inflammasome in MPTP-induced neurodegeneration .

Medicinal Chemistry and Drug Development

Background:: The compound’s heterocyclic structure makes it interesting for drug development. Researchers explore its potential pharmacological activities.

Applications::- Anti-HIV and Antiviral Agents :

- Antibacterial and Antitubercular Properties :

- Anticancer Research :

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For example, 1,4-DHP compounds have various therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S2/c1-26-21(23)19-20(17-9-5-6-10-18(17)27-19)28(24,25)22-13-11-16(12-14-22)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAISZPRCJOIIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(=CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-ethyl-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2625727.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2625729.png)

![[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid](/img/no-structure.png)

![N-(3-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2625738.png)

![3-((5-(isopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2625739.png)

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2625740.png)